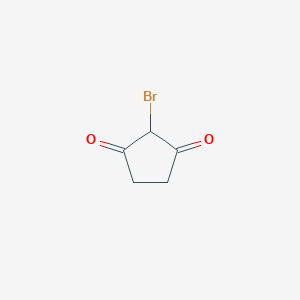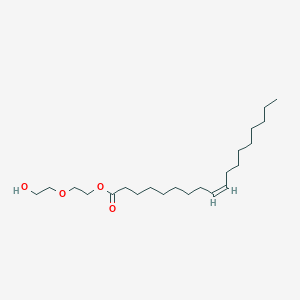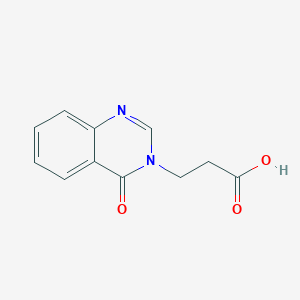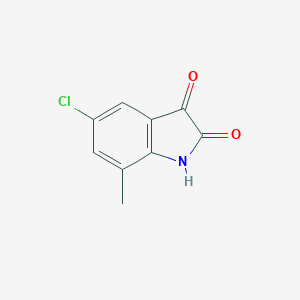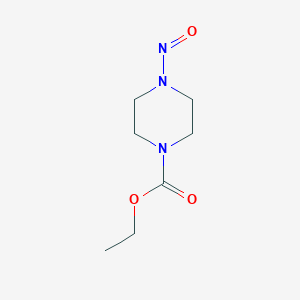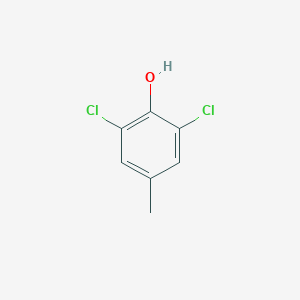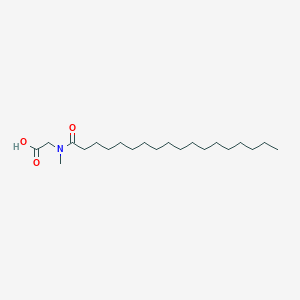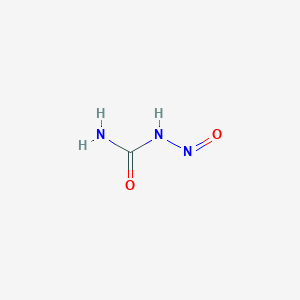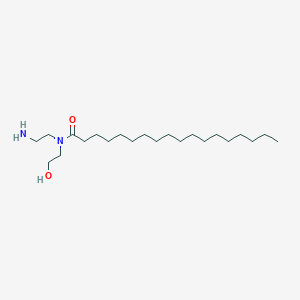
Octadecanamide, N-(2-aminoethyl)-N-(2-hydroxyethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Octadecanamide, N-(2-aminoethyl)-N-(2-hydroxyethyl)-, commonly known as OEA, is a naturally occurring fatty acid amide that has been found to play a crucial role in regulating appetite and body weight. It is synthesized in the small intestine and acts as a signaling molecule that communicates with the brain to regulate food intake and energy expenditure. OEA has also been shown to have anti-inflammatory and neuroprotective effects, making it a promising target for the development of new therapeutics.
作用機序
OEA acts on several receptors in the gut and the brain to regulate food intake and energy expenditure. It activates the peroxisome proliferator-activated receptor alpha (PPAR-alpha) in the small intestine, which leads to the release of satiety hormones and a decrease in food intake. OEA also acts on the transient receptor potential vanilloid type 1 (TRPV1) receptor in the gut, which leads to the release of neurotransmitters that signal the brain to reduce appetite. In the brain, OEA acts on the cannabinoid receptor type 1 (CB1) to regulate energy expenditure and inhibit food intake.
生化学的および生理学的効果
OEA has several biochemical and physiological effects that make it a promising target for the development of new therapeutics. It has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. OEA also has neuroprotective effects by preventing the death of neurons in the brain. In addition, OEA has been shown to improve insulin sensitivity and glucose metabolism, making it a potential therapeutic for diabetes and other metabolic disorders.
実験室実験の利点と制限
OEA has several advantages for lab experiments, including its natural occurrence in the body and the availability of synthetic methods for its production. However, OEA can be difficult to study due to its rapid metabolism and clearance from the body. In addition, the effects of OEA can be influenced by factors such as diet and exercise, making it challenging to control experimental conditions.
将来の方向性
There are several future directions for research on OEA, including the development of new therapeutics for obesity, diabetes, and neurodegenerative diseases. Researchers are also exploring the use of OEA as a biomarker for these conditions, as well as its potential role in regulating other physiological processes such as pain and inflammation. Finally, there is a need for further studies to elucidate the mechanisms of action of OEA and to identify potential side effects and safety concerns.
合成法
OEA can be synthesized through a variety of methods, including chemical synthesis and enzymatic conversion. One common method involves the reaction of oleic acid with ethanolamine and hydroxylamine hydrochloride in the presence of a catalyst. Another method involves the use of enzymes such as fatty acid amide hydrolase (FAAH) and N-acylphosphatidylethanolamine-specific phospholipase D (NAPE-PLD) to convert precursor molecules into OEA.
科学的研究の応用
OEA has been the subject of extensive scientific research due to its potential therapeutic applications. Studies have shown that OEA can regulate food intake and body weight by activating receptors in the gut and the brain. OEA has also been shown to have anti-inflammatory and neuroprotective effects, making it a promising target for the development of new therapeutics for conditions such as obesity, diabetes, and neurodegenerative diseases.
特性
CAS番号 |
120-41-2 |
|---|---|
製品名 |
Octadecanamide, N-(2-aminoethyl)-N-(2-hydroxyethyl)- |
分子式 |
C22H46N2O2 |
分子量 |
370.6 g/mol |
IUPAC名 |
N-(2-aminoethyl)-N-(2-hydroxyethyl)octadecanamide |
InChI |
InChI=1S/C22H46N2O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22(26)24(19-18-23)20-21-25/h25H,2-21,23H2,1H3 |
InChIキー |
YLWQPJKQVUOINR-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCC(=O)N(CCN)CCO |
正規SMILES |
CCCCCCCCCCCCCCCCCC(=O)N(CCN)CCO |
その他のCAS番号 |
120-41-2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



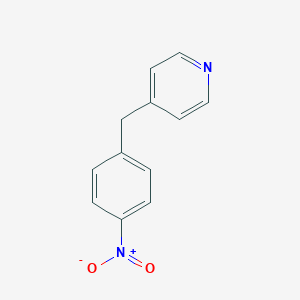
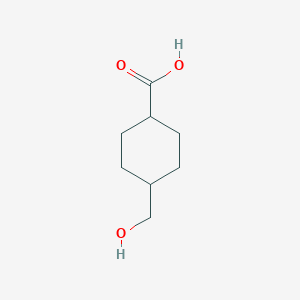
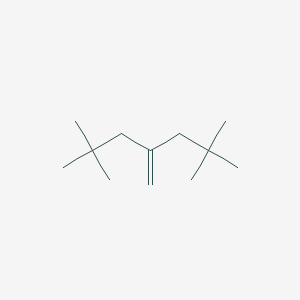
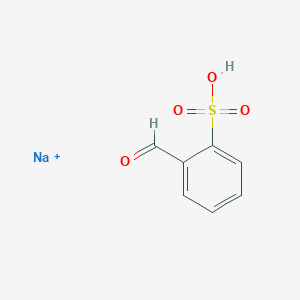
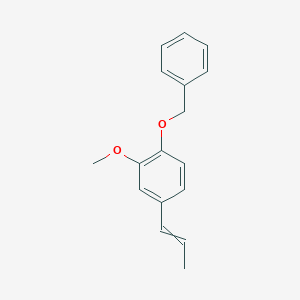
![2,4,8,10-Tetraoxaspiro[5.5]undecane](/img/structure/B86839.png)
